molecular formula C11H12O2S B8494200 6-Hydroxy-2,2-dimethylthiochroman-4-one

6-Hydroxy-2,2-dimethylthiochroman-4-one

Cat. No.: B8494200
M. Wt: 208.28 g/mol
InChI Key: HERROWJXACVBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-2,2-dimethylthiochroman-4-one is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

6-hydroxy-2,2-dimethyl-3H-thiochromen-4-one

InChI

InChI=1S/C11H12O2S/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,12H,6H2,1-2H3

InChI Key

HERROWJXACVBFN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(S1)C=CC(=C2)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-methoxy-2,2-dimethyl-thiochroman-4-one (Compound 218, 6.0 g, 27 mmol) in 50 mL CH2Cl2 cooled to -23° C. was added BBr3 (20.0 g, 80.0 mmol; 80.0 mL of a 1M solution in CH2Cl2) over a 20 minute period. After stirring for 5 hours at -23° C. the solution was cooled to -78° C. and quenched by the slow addition of 50 mL of H2O. Upon warming to room temperature the aqueous layer was extracted with CH2Cl2 and the combined organic layers were washed with saturated aqueous NaHCO3, H2O, and saturated aqueous NaCl before being dried over MgSO4. Removal of the solvents under reduced pressure gave a green-brown solid which upon recrystalization (Et2O/hexanes) afforded 2.25 g (40%) of the title compound as a light brown solid. 1H NMR (300 MHz, CDCl3) δ:7.63 (1H, d, J=2.8 Hz), 7.15 (1H, d, J=8.5 Hz), 7.01 (1H, dd, J=2.8, 8.5 Hz), 2.87 (2H, s), 1.46 (6H, s).
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6 g
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Yield
40%

Synthesis routes and methods II

Procedure details

To a solution of 6-methoxy-2,2-dimethyl-thiochroman-4-one (6.0 g, 27 mmol) in 50 mL CH2Cl2 cooled to −23° C. was added BBr3 (20.0 g, 80.0 mmol; 80.0 mL of a 1M solution in CH2Cl2) over a 20 minute period. After stirring for 5 hours at −23° C. the solution was cooled to −78° C. and quenched by the slow addition of 50 mL of H2O. Upon warming to room temperature the aqueous layer was extracted with CH2Cl2 and the combined organic layers were washed with saturated aqueous NaHCO3, H2O, and saturated aqueous NaCl before being dried over MgSO4. Removal of the solvents under reduced pressure gave a green-brown solid which upon recrystallization (Et2O/hexanes) afforded 2.25 g (40%) of 6-hydroxy-2,2-dimethylthiochroman-4-one as a light brown solid. 1H NMR (300 MHz, CDCl3) δ: 7.63 (1H, d, J=2.8 Hz), 7.15 (1H, d, J=8.5 Hz), 7.01 (1H, dd, J=2.8, 8.5 Hz), 2.87 (2H, s), 1.46 (6H, s).
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6 g
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